molecular formula C9H9NOS B1622598 2-Ethoxy-1,3-benzothiazole CAS No. 70292-64-7

2-Ethoxy-1,3-benzothiazole

Cat. No.: B1622598
CAS No.: 70292-64-7
M. Wt: 179.24 g/mol
InChI Key: LLQCHJGEDKLPOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-1,3-benzothiazole is a useful research compound. Its molecular formula is C9H9NOS and its molecular weight is 179.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

70292-64-7

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

2-ethoxy-1,3-benzothiazole

InChI

InChI=1S/C9H9NOS/c1-2-11-9-10-7-5-3-4-6-8(7)12-9/h3-6H,2H2,1H3

InChI Key

LLQCHJGEDKLPOX-UHFFFAOYSA-N

SMILES

CCOC1=NC2=CC=CC=C2S1

Canonical SMILES

CCOC1=NC2=CC=CC=C2S1

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Exactly 5.8 g of hexane-wet sodium spheres (0.02 mole) was carefully dissolved in 100 ml of anhydrous ethanol. To the resulting cooled sodium ethoxide solution, stirring at 25° C. under nitrogen, was added a solution of 33.8 g (0.2 mole) of 2-chlorobenzothiazole in 100 ml of ethanol over a seven minute interval. There was a strong exotherm during this addition. The reaction mixture was heated to a reflux over 15 min and held at reflux for one hour. The apparatus was then fitted for downward distillation and the ethanol distilled from the reaction mixture at atmospheric pressure over a period of one hour. The cooled oily residue was dissolved in 50 ml of methylene chloride and rapidly stirred for 10 min with 400 ml of water. The organic layer was separated, dried over anhydrous potassium carbonate and stripped of solvent under vacuum. The crude product was distilled under reduced pressure to give 33.15 g (93%) of analytically pure 2-ethoxybenzothiazole, b.p. 78°-80° C., 0.11mm. (lit b.p. 80°-81°, 0.2 mm.) : UV (MeOH):λmax 218 nm (ε=31,100),λmax 245 nm (ε=7,800),λmax 277 nm (ε=1,100),λmax 287 nm (ε=1,060).
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5.8 g
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33.8 g
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100 mL
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100 mL
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solvent
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Synthesis routes and methods II

Procedure details

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